molecular formula C12H22N2O3S B6060572 1-(2-methoxyethyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide

1-(2-methoxyethyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B6060572
M. Wt: 274.38 g/mol
InChI Key: GHNOGBODMVLBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxyethyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide, also known as MT-45, is a synthetic opioid that has gained attention for its potential use as a painkiller and recreational drug. MT-45 has been classified as a Schedule I controlled substance in the United States due to its high potential for abuse and lack of accepted medical use. However, research on MT-45 continues to explore its potential therapeutic applications.

Mechanism of Action

1-(2-methoxyethyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide acts on the mu-opioid receptor, which is located in the brain and spinal cord. When this compound binds to this receptor, it activates a signaling pathway that leads to the release of endogenous opioids, such as endorphins. This results in a reduction in pain perception and an increase in feelings of well-being.
Biochemical and Physiological Effects:
In addition to its pain-relieving effects, this compound has been shown to have other physiological effects. It can cause respiratory depression, which is a common side effect of opioids. It also has the potential to cause addiction and dependence, which is a concern for its use as a painkiller.

Advantages and Limitations for Lab Experiments

1-(2-methoxyethyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide has advantages and limitations for use in lab experiments. Its high affinity for the mu-opioid receptor makes it a useful tool for studying the mechanisms of opioid action. However, its potential for abuse and lack of accepted medical use make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 1-(2-methoxyethyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide. One area of interest is the development of new painkillers that target the mu-opioid receptor without the side effects associated with traditional opioids. Another area of interest is the development of drugs that can reverse the effects of this compound in cases of overdose. Additionally, more research is needed to understand the long-term effects of this compound use and its potential for addiction and dependence.

Synthesis Methods

1-(2-methoxyethyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide is synthesized by reacting 4-piperidone with 2-(methylthio)ethylamine and 2-methoxyethylamine. The resulting compound is purified and crystallized to obtain this compound in its final form.

Scientific Research Applications

1-(2-methoxyethyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide has been studied for its potential use as a painkiller, particularly for chronic pain management. Studies have shown that this compound has a high affinity for the mu-opioid receptor, which is responsible for mediating pain relief. This suggests that this compound may be effective in reducing pain without the side effects associated with traditional opioids.

properties

IUPAC Name

1-(2-methoxyethyl)-N-(2-methylsulfanylethyl)-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-17-7-6-14-9-10(3-4-11(14)15)12(16)13-5-8-18-2/h10H,3-9H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNOGBODMVLBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CCC1=O)C(=O)NCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.